

# Application Notes and Protocols for Dosimetry Calculations of $^{177}\text{Lu-AB-3PRGD2}$

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **AB-3PRGD2**

Cat. No.: **B1665760**

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These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for  $^{177}\text{Lu-AB-3PRGD2}$ , a promising radiopharmaceutical for targeting integrin  $\alpha\beta 3$ -positive tumors. The following sections detail the principles, experimental procedures, and data analysis required to accurately estimate the radiation dose delivered to tumors and normal organs.

## Introduction to $^{177}\text{Lu-AB-3PRGD2}$ Dosimetry

$^{177}\text{Lu-AB-3PRGD2}$  is a novel radiopharmaceutical that combines a potent  $\beta$ - and  $\gamma$ -emitting radionuclide, Lutetium-177, with a targeting peptide, **AB-3PRGD2**, that binds with high affinity to integrin  $\alpha\beta 3$ . This integrin is overexpressed in various tumor cells and during angiogenesis, making it an attractive target for radionuclide therapy.<sup>[1][2]</sup> Accurate dosimetry is crucial for the clinical translation of  $^{177}\text{Lu-AB-3PRGD2}$  to ensure that a therapeutic radiation dose is delivered to the tumor while minimizing toxicity to healthy organs.<sup>[3]</sup>

The most common framework for internal dosimetry is the Medical Internal Radiation Dose (MIRD) schema, which provides a standardized methodology for calculating absorbed doses.<sup>[4][5][6][7]</sup> This involves quantifying the biodistribution of the radiopharmaceutical over time through imaging studies and then using this data in conjunction with software like OLINDA/EXM (Organ Level Internal Dose Assessment/EXponential Modeling) to calculate the absorbed dose to various organs.<sup>[3][8][9]</sup>

## Dosimetry Data for $^{177}\text{Lu}$ -AB-3PRGD2

A first-in-human study of  $^{177}\text{Lu}$ -AB-3PRGD2 in ten patients with advanced integrin  $\alpha\beta 3$ -avid tumors provided initial safety, pharmacokinetic, and dosimetry data.[\[1\]](#)[\[2\]](#) The key quantitative findings from this study are summarized in the tables below.

Table 1: Pharmacokinetic and Whole-Body Dosimetry of  $^{177}\text{Lu}$ -AB-3PRGD2[\[1\]](#)[\[2\]](#)

Parameter	Mean Value $\pm$ SD
Administered Activity	$1.57 \pm 0.08 \text{ GBq}$
Blood Half-life	$2.85 \pm 2.17 \text{ h}$
Whole-Body Effective Dose	$0.251 \pm 0.047 \text{ mSv/MBq}$

Table 2: Absorbed Doses in Normal Organs for  $^{177}\text{Lu}$ -AB-3PRGD2[\[1\]](#)[\[2\]](#)

Organ	Absorbed Dose (mGy/MBq) $\pm$ SD
Kidneys	$0.684 \pm 0.132$
Red Bone Marrow	$0.157 \pm 0.032$
Liver	Moderate Distribution
Spleen	Moderate Distribution
Intestines	Moderate Distribution

Table 3: Residence Times of  $^{177}\text{Lu}$ -AB-3PRGD2 in Normal Organs[\[10\]](#)

Organ	Residence Time (h)
Urinary Bladder	8.45
Liver	3.96
Heart	2.06
Red Bone Marrow	2.03

## Experimental Protocols

The following protocols describe the key experiments required for calculating the dosimetry of  $^{177}\text{Lu-AB-3PRGD2}$ .

### Patient Preparation and Radiopharmaceutical Administration

- Patient Selection: Patients with confirmed integrin  $\alpha\beta3$ -positive tumors are eligible.[11]
- Informed Consent: Ensure all patients have provided written informed consent.
- Pre-treatment Assessment: Conduct baseline safety tests, including blood counts and serum chemistry.[1]
- Radiopharmaceutical Administration: Administer a single intravenous dose of  $^{177}\text{Lu-AB-3PRGD2}$  (e.g.,  $1.57 \pm 0.08 \text{ GBq}$ ).[1][2]

### Biodistribution and Pharmacokinetic Analysis Protocol

This protocol outlines the steps to determine the distribution and clearance of  $^{177}\text{Lu-AB-3PRGD2}$ .

- Blood Sampling:
  - Collect blood samples at multiple time points post-injection (e.g., 5 minutes, 3, 24, 72, and 168 hours).[10]
  - Measure the radioactivity in each sample using a gamma counter.
  - Correct for radioactive decay to the time of injection.
  - Plot the decay-corrected blood activity over time to determine the blood half-life.[10]
- SPECT/CT Imaging:
  - Acquire whole-body SPECT/CT scans at multiple time points post-injection (e.g., 4, 24, 72, and 192 hours) to visualize the biodistribution.[12]

- Image Acquisition Parameters (Representative):
  - Scanner: Dual-head SPECT/CT scanner
  - Collimator: Medium-energy general-purpose (MEGP)
  - Energy windows: 113 keV and 208 keV photopeaks for  $^{177}\text{Lu}$ <sup>[8]</sup>
  - SPECT acquisition: 128x128 matrix, 60-120 projections, 20-30 seconds per projection
  - CT acquisition: Low-dose CT for attenuation correction and anatomical localization
- Image Analysis:
  - Reconstruct SPECT images using an iterative reconstruction algorithm with attenuation and scatter correction.
  - Co-register SPECT and CT images.
  - Draw regions of interest (ROIs) or volumes of interest (VOIs) over source organs (e.g., kidneys, liver, spleen, bladder) and tumors on the CT images and project them onto the SPECT images.<sup>[12]</sup>
  - Quantify the activity in each ROI/VOI at each time point.

## Dosimetry Calculation Protocol using OLINDA/EXM

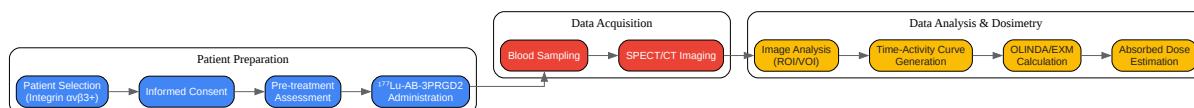
This protocol describes the steps to calculate the absorbed dose using the acquired biodistribution data.

- Time-Activity Curve Generation:
  - For each source organ, plot the quantified activity versus time.
  - Fit the time-activity curves using a suitable mathematical model (e.g., mono-exponential, bi-exponential, or tri-exponential fit) to determine the time-integrated activity (residence time).<sup>[12]</sup>
- OLINDA/EXM Input:

- Launch the OLINDA/EXM software.
- Select  $^{177}\text{Lu}$  as the radionuclide.
- Choose the appropriate phantom model (e.g., adult male, adult female).
- Enter the calculated residence times for each source organ into the software.
- Absorbed Dose Calculation:
  - Run the OLINDA/EXM calculation. The software uses the MIRD formalism to calculate the absorbed dose to each target organ from all source organs.[3]
  - The output will provide the absorbed dose in mGy/MBq for each organ.

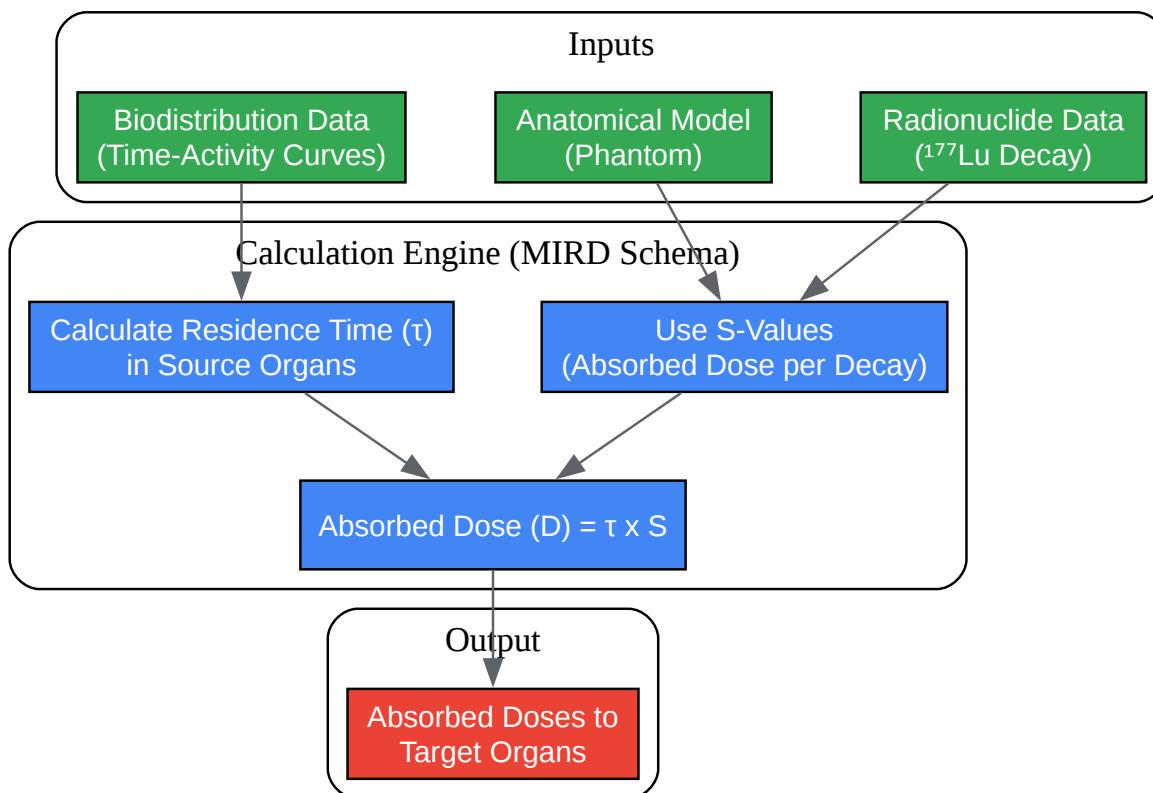
## Visualizations

The following diagrams illustrate the key workflows and concepts in  $^{177}\text{Lu}$ -**AB-3PRGD2** dosimetry.



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Caption: Experimental workflow for  $^{177}\text{Lu}$ -**AB-3PRGD2** dosimetry.



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Caption: Logical relationship of the MIRD schema for dosimetry calculation.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)